Colnelenic acid

Übersicht

Beschreibung

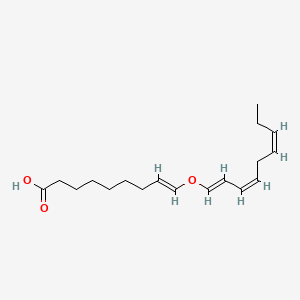

Colnelenic acid is a long-chain, divinyl ether fatty acid composed of 8-nonenoic acid in which the E-hydrogen at position 9 is substituted by a (1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy group . This compound is known for its significant role in plant defense mechanisms and its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Colnelenic acid is typically produced through an enzymatic pathway mediated by lipoxygenase, with linoleic acid serving as the precursor . The enzyme lipoxygenase converts linoleic acid into 9-hydroperoxides, which are then rearranged to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oil from plant sources such as cocoa fruits. The extracted oil undergoes acidification, filtration, and crystallization to yield pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Colnelenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Role in Plant Defense Mechanisms

Colnelenic acid plays a crucial role in the plant's response to biotic stress, particularly during pathogen attacks. Research indicates that it is synthesized through the lipoxygenase pathway in response to pathogen infection, leading to the formation of divinyl ether-containing polyunsaturated fatty acids . This pathway is activated preferentially in solanaceous plants, where this compound contributes to the plant's defense by modulating signaling pathways involved in immune responses.

Case Study: Transgenic Potato Plants

A study involving transgenic potato plants demonstrated that silencing the 9-divinyl ether synthase gene resulted in reduced levels of this compound. This reduction correlated with decreased resistance to pathogens, underscoring the importance of this compound in plant immunity .

Therapeutic Potential

This compound and its derivatives exhibit promising therapeutic properties due to their biological activity. As part of the broader category of plant oxylipins, they can exert protective effects on animal cells and may have applications in pharmacology.

Agricultural Applications

The application of this compound in agriculture is primarily linked to its role in enhancing plant resilience against pests and diseases. Understanding the biosynthesis and function of this compound can lead to the development of more resilient crop varieties.

Enhancement of Crop Resistance

Research suggests that manipulating pathways leading to the synthesis of this compound could enhance crop resistance against pathogens. For instance, increasing levels of this compound through genetic engineering or targeted breeding strategies may improve overall plant health and yield .

Chemical Reactions

Studies have shown that this compound can undergo reactions that yield shorter chain aldehydes when treated with aqueous acids . This property could be utilized in synthetic organic chemistry for producing valuable intermediates.

Summary Table: Applications of this compound

Wirkmechanismus

Colnelenic acid exerts its effects through the oxylipin pathway, which is involved in plant defense responses . It acts by inhibiting the motility of nematodes and other pathogens, thereby protecting the plant . The molecular targets and pathways involved include the lipoxygenase enzyme and the subsequent production of divinyl ethers .

Vergleich Mit ähnlichen Verbindungen

Colneleic acid: Another divinyl ether fatty acid derived from linoleic acid.

Linoleic acid: A polyunsaturated fatty acid that serves as a precursor for colnelenic acid.

Linolenic acid: Another precursor for this compound, involved in the production of various oxylipins.

Uniqueness: this compound is unique due to its specific structure and its role in the oxylipin pathway, which is crucial for plant defense. Its ability to inhibit pathogen motility and its potential therapeutic applications make it a compound of significant interest in various fields .

Biologische Aktivität

Colnelenic acid, a member of the divinyl ether fatty acids, has garnered attention for its significant biological activities, particularly in plant defense mechanisms. This article explores the biological activity of this compound, focusing on its roles in antimicrobial properties, plant defense responses, and potential applications in agriculture.

Chemical Structure and Properties

This compound is characterized by its unique divinyl ether structure, which distinguishes it from other fatty acids. It is synthesized from linoleic acid via the action of divinyl ether synthases. The structural formula can be represented as:

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of several bacterial and fungal species, making it a potential candidate for natural pesticides.

- Inhibition of Bacterial Growth : Studies have shown that this compound effectively reduces the growth of plant pathogens such as Pseudomonas syringae and Xanthomonas campestris .

- Fungal Resistance : this compound has also been identified as antifungal against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes .

| Pathogen | Type | Inhibition Observed |

|---|---|---|

| Pseudomonas syringae | Bacteria | Significant |

| Xanthomonas campestris | Bacteria | Moderate |

| Phytophthora infestans | Fungi | High |

2. Role in Plant Defense Mechanisms

This compound plays a critical role in plant defense by acting as a signaling molecule in response to pathogen attacks. Its production increases during stress conditions, indicating its involvement in the plant immune response.

- Oxylipin Pathway Activation : this compound is part of the oxylipin pathway, which is crucial for synthesizing signaling compounds that modulate plant defenses .

- Induction of Defense Genes : The presence of this compound correlates with the upregulation of various defense-related genes, enhancing the plant's ability to resist infections .

Case Study 1: Potato Tuber Defense

In a study examining aging potato tubers, researchers found that this compound levels increased significantly during storage. This increase was associated with enhanced resistance to pathogens like Phytophthora infestans. The study suggested that this compound contributes to the tuber's defense mechanisms by modulating lipid profiles and promoting antimicrobial activity .

Case Study 2: Insect Resistance

Another investigation highlighted the role of this compound in mediating plant responses to insect herbivory. The compound was shown to enhance the production of jasmonic acid, a hormone involved in plant defense against herbivores. This suggests that this compound may also play a role in indirect defenses by attracting natural enemies of herbivorous insects .

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

- Mechanisms of Action : The antimicrobial activity is believed to stem from its ability to disrupt cellular membranes of pathogens .

- Synthesis Pathways : Research has demonstrated that specific enzymes responsible for synthesizing this compound are upregulated under stress conditions, indicating an adaptive response mechanism .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Colnelenic acid in plant tissues?

this compound (CnA) is identified using high-performance liquid chromatography (HPLC) coupled with UV detection at 252 nm, validated by retention time and spectral comparison to synthesized standards . Quantification employs gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., octadecadienoic acid) for precision. For complex matrices, micellar electrokinetic chromatography (MEKC) resolves divinyl ether isomers, achieving separation efficiencies up to 5 × 10⁵ theoretical plates/m .

Q. What is the biosynthetic pathway of this compound, and which enzymes are involved?

CnA is synthesized via the 9-lipoxygenase (9-LOX) pathway. Linolenic acid is oxidized by 9-LOX to 9-hydroperoxy octadecatrienoic acid (9-HPOT), which is subsequently converted by divinyl ether synthase (DES), a cytochrome P-450 enzyme (CYP74D subfamily), into CnA . Substrate specificity of DES determines product formation; for example, garlic-derived DES produces CnA in transgenic Arabidopsis when 9-HPOT is available .

Q. What role does this compound play in plant defense mechanisms?

CnA exhibits direct antimicrobial activity against pathogens like Phytophthora infestans and nematodes (e.g., Meloidogyne javanica). It reduces juvenile motility by 40–60% in bioassays and synergizes with salicylic acid to activate systemic defense responses . In potato, CnA accumulation correlates with pathogen resistance, reaching ~24 nmol/g fresh weight in resistant cultivars .

Advanced Research Questions

Q. How to design experiments to study this compound's role in plant-pathogen interactions?

- Hypothesis : CnA directly inhibits pathogen motility and primes systemic defense.

- Methodology :

- Use transgenic plants (e.g., Arabidopsis expressing tomato LeDES) to overproduce CnA .

- Quantify pathogen biomass via qPCR (e.g., Phytophthora infestans DNA) and nematode motility assays .

- Apply exogenous CnA (10–100 µM) to wild-type plants and measure defense markers (e.g., PR proteins, ROS bursts) .

- Controls : Vector-only transgenics, untreated wild types.

Q. How to resolve contradictions in this compound's reported bioactivity across studies?

Discrepancies arise from context-dependent factors:

- Pathogen specificity : CnA inhibits P. infestans but not Fusarium spp. due to differential membrane lipid composition .

- Temporal dynamics : CnA peaks 72–96 hours post-inoculation in potato, coinciding with pathogen molting stages .

- Compartmentalization : Esterified CnA in galactolipids (e.g., MGDG) may act as a storage pool, releasing free CnA during stress .

Q. What experimental approaches assess the impact of genetic modifications on this compound production?

- RNA interference (RNAi) : Silencing DES in potato reduces CnA by 80–90%, validated via LC-MS .

- Heterologous expression : Expressing garlic DES in Arabidopsis shifts oxylipin profiles, favoring CnA over jasmonates .

- Promoter-GUS fusions : Spatiotemporal DES expression in tomato roots reveals gall-specific induction during nematode infection .

Q. How to evaluate this compound's cross-species biosynthesis and activity?

- Substrate feeding : Incubate 9-HPOT with recombinant DES from non-host species (e.g., garlic) to assess CnA yield .

- Bioassays : Test CnA (10–50 µM) on non-model pathogens (e.g., Botrytis cinerea) and compare inhibition rates to host-specific pathogens .

Q. What methodologies identify synergistic effects between this compound and other oxylipins?

Eigenschaften

IUPAC Name |

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKAXBUWOIRLGF-VMBRNALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=COC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189924 | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-16-9 | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52591-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colnelenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'E,4'Z,7'Z,8E)-Colnelenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.